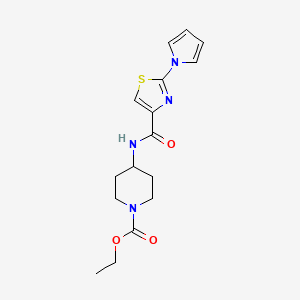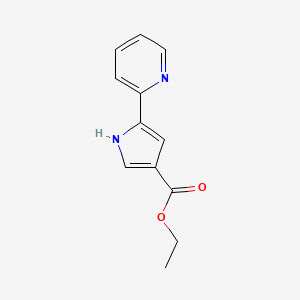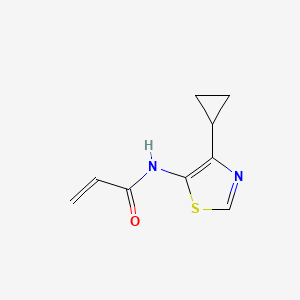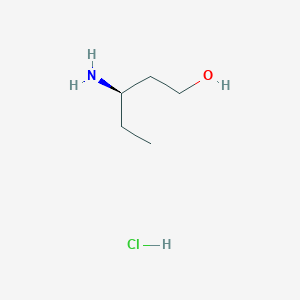
ethyl 4-(2-(1H-pyrrol-1-yl)thiazole-4-carboxamido)piperidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 4-(2-(1H-pyrrol-1-yl)thiazole-4-carboxamido)piperidine-1-carboxylate is a chemical compound . It is a derivative of imidazole, a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole has become an important synthon in the development of new drugs .
Synthesis Analysis
The synthesis of similar compounds involves a tandem reaction involving a subsequent formation of first the thiazole and then the triazine ring upon the addition of phenacyl bromide to a product of the condensation reaction between ethyl 2-formyl-1 H -pyrrole- 1-carboxylate and thiosemicarbazide . The tandem cyclization step was completed in just 30 minutes .Molecular Structure Analysis
The molecular structure of this compound can be represented by the Inchi Code: 1S/C10H10N2O2S/c1-2-14-9 (13)8-7-15-10 (11-8)12-5-3-4-6-12/h3-7H,2H2,1H3 . This indicates that the compound contains carbon, hydrogen, nitrogen, oxygen, and sulfur atoms .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 222.27 . It is a solid at room temperature . The compound is highly soluble in water and other polar solvents .Aplicaciones Científicas De Investigación
Antituberculosis Activity
A series of ethyl-4-(4-((substituted benzyl)amino)piperidin-1-yl)-2-(phenyl/pyridyl)thiazole-5-carboxylates were synthesized and evaluated for their antituberculosis activity. The promising compound among these, ethyl-4-(4-((4-fluorobenzyl)amino)piperidin-1-yl)-2-phenylthiazole-5-carboxylate, showed significant activity against Mycobacterium tuberculosis, indicating potential applications in developing antituberculosis agents. This finding highlights the compound's importance in medicinal chemistry, particularly in the design of new drugs to combat tuberculosis (Jeankumar et al., 2013).
Hypoglycemic Activity
A novel N-(pyrimidin-4-yl)thiazol-2-amine derivative was synthesized, exhibiting potent dual-acting hypoglycemic effects by activating both glucokinase (GK) and PPARγ. This compound, when administered orally to normal mice, significantly reduced glucose levels after oral glucose loading, suggesting its potential as a therapeutic agent for managing blood sugar levels in diabetes (Song et al., 2011).
Anticancer Activity
A study explored the sequential synthesis of piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids, evaluating them as anticancer agents. Several derivatives were synthesized, and among them, specific compounds demonstrated low IC50 values, indicating strong anticancer potential relative to doxorubicin, a reference anticancer drug. This research provides insight into the development of new anticancer agents with potentially enhanced efficacy and reduced side effects (Rehman et al., 2018).
Antimicrobial Activity
Synthesis of new pyridine derivatives incorporating 2-amino substituted benzothiazoles and pyridine carboxylic acids led to the development of compounds with variable and modest antimicrobial activity against several strains of bacteria and fungi. This research underscores the potential of such compounds in contributing to the discovery of new antimicrobial agents, addressing the ongoing challenge of antibiotic resistance (Patel et al., 2011).
Propiedades
IUPAC Name |
ethyl 4-[(2-pyrrol-1-yl-1,3-thiazole-4-carbonyl)amino]piperidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O3S/c1-2-23-16(22)20-9-5-12(6-10-20)17-14(21)13-11-24-15(18-13)19-7-3-4-8-19/h3-4,7-8,11-12H,2,5-6,9-10H2,1H3,(H,17,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUBQLBAUJMWGAY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCC(CC1)NC(=O)C2=CSC(=N2)N3C=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 4-(2-(1H-pyrrol-1-yl)thiazole-4-carboxamido)piperidine-1-carboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]-3-(trifluoromethyl)benzamide](/img/structure/B2668127.png)
![2-[1-(2-Methoxyethyl)benzimidazol-2-yl]-N-methylethanamine;dihydrochloride](/img/structure/B2668128.png)
![1-(4-Fluorophenyl)-4-prop-2-ynylsulfanylpyrazolo[3,4-d]pyrimidine](/img/structure/B2668129.png)
![N-(4,6-dimethylpyrimidin-2-yl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide](/img/structure/B2668130.png)


![1-[4-(2-Methoxybenzoyl)piperazin-1-yl]-7,8,9,10-tetrahydropyrazino[1,2-b]indazole](/img/structure/B2668134.png)
![4-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]morpholine](/img/structure/B2668136.png)
![1-[5-acetyl-3-(4-chlorophenyl)-6-(4-nitrophenyl)-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-yl]ethanone](/img/structure/B2668137.png)
![N-(3-acetylphenyl)-4'-methyl-[1,1'-biphenyl]-4-sulfonamide](/img/structure/B2668138.png)
![4-methoxy-N-(6-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2668141.png)
![2-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B2668144.png)
![2-Chloro-1-[4-(trifluoromethyl)phenyl]ethan-1-one](/img/structure/B2668148.png)
